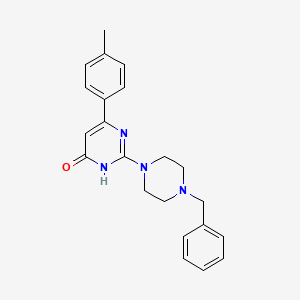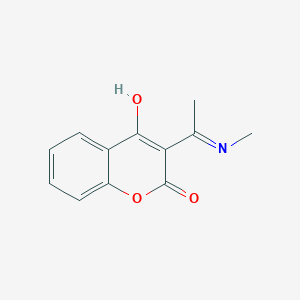
2-(4-benzyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-benzyl-1-piperazinyl)-6-(4-methylphenyl)-4(3H)-pyrimidinone, commonly known as BPIP, is a pyrimidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPIP has been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic properties.
科学的研究の応用
BPIP has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been shown to possess antipsychotic properties and has been evaluated for its efficacy in the treatment of schizophrenia. BPIP has also been investigated for its antidepressant and anxiolytic effects and has shown promising results in preclinical studies. Additionally, BPIP has been shown to possess analgesic properties and has been evaluated for its potential use in the treatment of pain.
作用機序
The exact mechanism of action of BPIP is not fully understood. However, it has been shown to bind to various receptors in the brain, including dopamine D2, serotonin 5-HT1A, and sigma-1 receptors. BPIP has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
BPIP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antipsychotic and antidepressant effects. BPIP has also been shown to modulate the activity of glutamate, an important neurotransmitter involved in pain signaling. Additionally, BPIP has been shown to possess antioxidant properties and may have neuroprotective effects.
実験室実験の利点と制限
BPIP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, BPIP has been extensively studied and has shown promising results in preclinical studies. However, there are also several limitations to using BPIP in lab experiments. It has a relatively short half-life and may require frequent dosing. Additionally, the exact mechanism of action of BPIP is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of BPIP. One potential area of research is the development of BPIP analogs with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of BPIP and its potential therapeutic applications. BPIP may also be evaluated for its potential use in the treatment of other diseases and disorders, such as pain and neurodegenerative diseases. Finally, the safety and toxicity of BPIP should be further evaluated in order to determine its potential use in clinical settings.
Conclusion
In conclusion, BPIP is a pyrimidinone derivative that has shown promising results in preclinical studies for its potential therapeutic applications. It possesses a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic properties. Further research is needed to fully elucidate the mechanism of action of BPIP and its potential therapeutic applications. BPIP may be a promising candidate for the development of new drugs for the treatment of various diseases and disorders.
合成法
The synthesis of BPIP involves the reaction of 4-methylbenzaldehyde with 1-(4-bromobenzyl)piperazine in the presence of potassium carbonate and catalytic amounts of copper iodide. The resulting intermediate is then subjected to a cyclization reaction with urea to yield BPIP. The overall yield of this synthesis method is approximately 40%.
特性
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-17-7-9-19(10-8-17)20-15-21(27)24-22(23-20)26-13-11-25(12-14-26)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUKWJABXXKFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-6-(4-methylphenyl)pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6087545.png)

![2-{[3-(3-bromophenoxy)propyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6087552.png)
![7-(cyclohexylmethyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087556.png)
![4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B6087559.png)
![2-amino-6'-bromo-7-hydroxy-5'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B6087562.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B6087567.png)
![3-ethoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6087572.png)
![N-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-1-(3-phenylpropyl)-3-piperidinamine](/img/structure/B6087577.png)
![N-[2-(2-methoxyphenyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B6087583.png)
![3-methyl-1-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6087592.png)
![2-phenyl-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087598.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B6087600.png)
![N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinecarboxamide](/img/structure/B6087607.png)